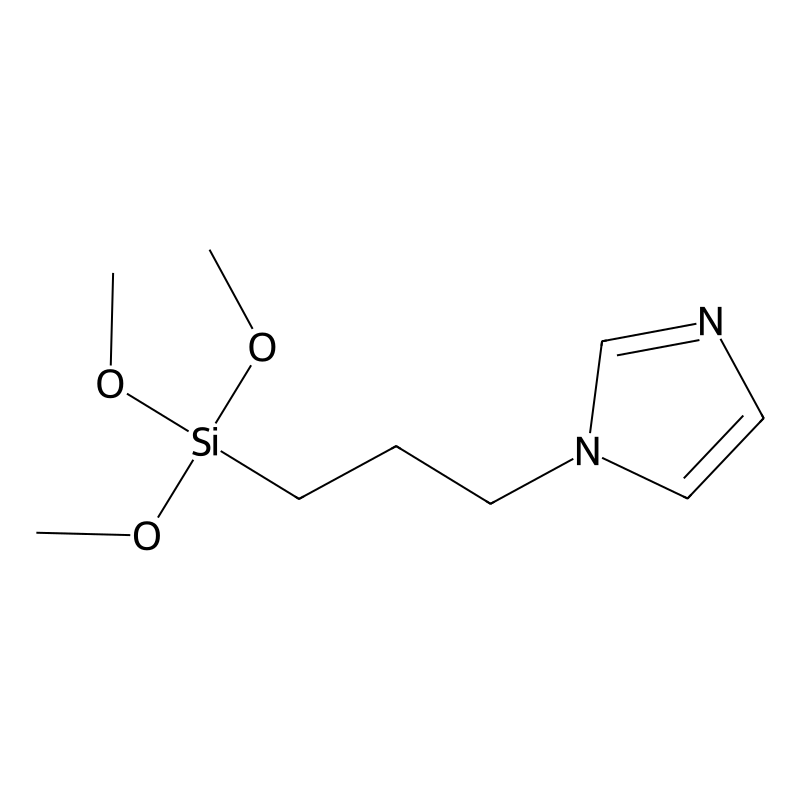1-(3-(Trimethoxysilyl)propyl)-1H-imidazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Surface Modification and Functionalization
- Silane Coupling Agent: N-(Trimethoxysilylpropyl)imidazole functions as a silane coupling agent. Silane coupling agents bridge the gap between organic materials (like polymers) and inorganic materials (like glass or metal oxides) by forming covalent bonds with both surfaces. This enhances adhesion, promotes specific functionalities, and improves the overall properties of composite materials [].
- Self-Assembled Monolayers: The trimethoxysilyl group in N-(Trimethoxysilylpropyl)imidazole allows it to react with hydroxyl groups on various substrates, forming self-assembled monolayers (SAMs). SAMs are ordered organic layers on a surface that can tailor surface properties for specific applications []. For instance, N-(Trimethoxysilylpropyl)imidazole-based SAMs can introduce functionalities like adhesion promotion, corrosion resistance, or biocompatibility for research in material science and biotechnology [].
Drug Delivery and Bioconjugation
- Biocompatible Linker: The imidazole ring in N-(Trimethoxysilylpropyl)imidazole offers potential for bioconjugation applications. Bioconjugation involves linking drugs or other biomolecules to carriers for targeted delivery. The imidazole group can covalently bind to biomolecules, while the trimethoxysilyl group allows for attachment to surfaces or other carriers, making N-(Trimethoxysilylpropyl)imidazole a useful linker molecule in drug delivery research [].
- pH-Responsive Release: Imidazole's unique property of changing its charge depending on the surrounding pH makes N-(Trimethoxysilylpropyl)imidazole interesting for designing pH-responsive drug delivery systems. In acidic environments, the imidazole group becomes protonated and gains a positive charge. This can trigger the release of a drug molecule attached to the linker, offering a strategy for targeted drug delivery within the body [].
1-(3-(Trimethoxysilyl)propyl)-1H-imidazole is a chemical compound characterized by its unique structure that combines an imidazole ring with a trimethoxysilyl group. The molecular formula for this compound is C9H18N2O3Si, and it features a silane moiety that enhances its reactivity and potential applications in various fields, particularly in materials science and biochemistry. The presence of the imidazole group contributes to its biological activity, making it of interest in medicinal chemistry and polymer science.
- Nucleophilic Substitution: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups that can further react with other substrates.
- Coordination Chemistry: The nitrogen atoms in the imidazole ring can coordinate with metal ions, potentially forming complexes that are useful in catalysis.
- Polymerization: This compound can act as a coupling agent in the synthesis of hybrid organic-inorganic materials, facilitating the bonding between organic polymers and inorganic silicates.
1-(3-(Trimethoxysilyl)propyl)-1H-imidazole exhibits notable biological activities due to its imidazole component. Imidazoles are known for their antifungal and antibacterial properties. Research indicates that compounds with imidazole structures can inhibit various enzymes and microbial growth, making them valuable in pharmaceutical applications. Additionally, the compound has potential as a biocompatible material due to its silane component, which can enhance adhesion to biological tissues.
Several synthesis methods have been reported for 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole:
- One-Pot Synthesis: A practical method involves a one-pot reaction combining 1,2-diketones or 1,2-hydroxyketones with aldehydes in the presence of ammonium acetate. This method has shown high yields and efficiency .
- Alkylation Reaction: Another approach includes the alkylation of sodium salts of imidazole derivatives with trimethoxysilylpropyl halides .
- Hydrolysis and Condensation: The trimethoxysilyl group can be introduced through hydrolysis followed by condensation reactions to form siloxane bonds.
The unique properties of 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole make it suitable for various applications:
- Adhesives and Sealants: Its ability to bond organic materials to inorganic surfaces makes it an excellent candidate for use in adhesives.
- Coatings: It can be used in protective coatings that require enhanced durability and adhesion.
- Biomedical
Studies on the interactions of 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole with biological systems have revealed its potential as a modifier for surface properties. Interaction studies indicate that this compound can enhance the hydrophilicity and mechanical properties of polymer matrices when used as a coupling agent. Furthermore, its ability to form stable complexes with metal ions suggests applications in catalysis and sensor technologies.
Several compounds share structural similarities with 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-[3-(Triethoxysilyl)propyl]-1H-imidazole | Triethoxysilane derivative | Enhanced solubility and reactivity due to triethoxy groups |
| 1-Methyl-3-[3-(trimethoxysilyl)propyl]-1H-imidazolium Chloride | Quaternary ammonium derivative | Increased ionic character may enhance antimicrobial activity |
| 2-Methylimidazole | Simple imidazole | Commonly used as a catalyst but lacks silane functionality |
The uniqueness of 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole lies in its combination of silane chemistry with biological activity associated with imidazoles, making it particularly versatile for both industrial and biomedical applications.








